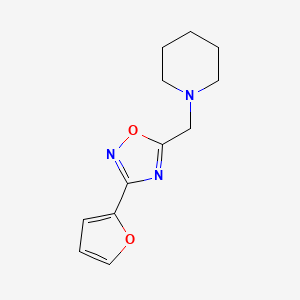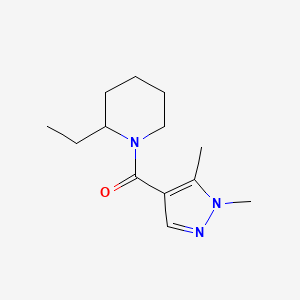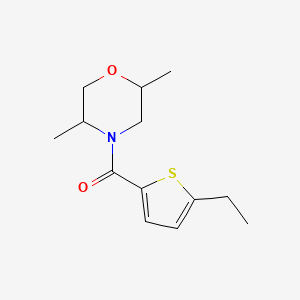
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound is a member of the oxadiazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may act by inhibiting enzymes or interfering with cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound has antimicrobial and antiviral activities against a range of pathogens. In addition, this compound has been shown to have anticancer activity by inhibiting cell proliferation and inducing apoptosis. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole in lab experiments include its potential applications in various fields of research, such as antimicrobial, antiviral, and anticancer research. This compound is also relatively easy to synthesize and has good yields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical effects.
Direcciones Futuras
There are several future directions for research on 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole. One direction could be to study its potential use as a fluorescent probe for imaging studies. Another direction could be to investigate its potential use as a catalyst in organic reactions. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of 3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has been reported in the literature using different methods. One method involves reacting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethylamine in the presence of a coupling agent. Another method involves reacting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl isocyanate in the presence of a base. Both methods yield the desired compound with good yields.
Aplicaciones Científicas De Investigación
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole has potential applications in scientific research. This compound has been reported to have antimicrobial, antiviral, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging studies. In addition, this compound has been used as a ligand for metal ion detection and as a catalyst in organic reactions.
Propiedades
IUPAC Name |
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-2-5-13-12(4-1)18(8-3-9-20-13)10-14-16-15(17-19-14)11-6-7-11/h1-2,4-5,11H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSLFTPBXMFPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2SC1)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzothiazepin-5-ylmethyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)



![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)